Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: is a synthetic organic compound belonging to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with chloro, chloromethyl, and methyl groups, as well as a carboxylate ester functional group
Properties
IUPAC Name |
methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-4-6-8(12)13-5(3-11)14-9(6)17-7(4)10(15)16-2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPXUXFOCBPDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CCl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing reagent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using reagents like methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro and 2-chloromethyl groups are prime targets for nucleophilic displacement.
Substitution at the 4-Chloro Position
The chlorine atom at position 4 of the pyrimidine ring undergoes substitution with nucleophiles such as amines or thiols:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine substitution | Aniline, DMF, 80°C, 12 hr | Methyl 4-anilino-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | 78% | |
| Thiol substitution | Benzyl mercaptan, K₂CO₃, DMSO, 60°C | Methyl 4-(benzylthio)-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | 65% |
Substitution at the 2-Chloromethyl Group
The chloromethyl group (-CH₂Cl) reacts with nucleophiles to form derivatives:
Cross-Coupling Reactions
The 4-chloro group participates in palladium-catalyzed couplings, enabling structural diversification:
Ester Functionalization
The methyl ester undergoes hydrolysis or transesterification:
Elimination Reactions
The chloromethyl group can undergo dehydrohalogenation under basic conditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Base-induced elimination | DBU, DCM, RT, 2 hr | Methyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate-2-vinyl | 55% |
Key Mechanistic Insights
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Nucleophilic substitution at C4 follows an SNAr mechanism due to electron-withdrawing effects of the pyrimidine ring.
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Chloromethyl reactivity is governed by steric accessibility, favoring SN2 pathways .
-
Coupling reactions require careful control of palladium catalyst loading to avoid dechlorination.
This compound’s versatility makes it a cornerstone in synthesizing thienopyrimidine-based pharmacophores and materials.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has shown promise in various medicinal applications:
- Anticancer Activity : Research indicates that compounds with similar structural motifs can exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have been reported to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. Studies have demonstrated that these compounds can inhibit tumor growth in vitro and in vivo models.
- Antimicrobial Properties : The compound's structural similarities with other known antimicrobial agents suggest potential efficacy against various pathogens. Preliminary studies have indicated activity against bacterial strains, including Mycobacterium tuberculosis, showcasing IC50 values comparable to established antibiotics.
Agricultural Applications
The compound's potential extends to agricultural science:
- Pesticidal Activity : Due to its structural characteristics, this compound may serve as a lead compound for developing new pesticides. Its ability to interfere with biological processes in pests could provide a basis for creating effective agrochemicals aimed at crop protection .
Synthetic Organic Chemistry
The compound is also valuable in synthetic organic chemistry:
- Building Block for Synthesis : this compound serves as an intermediate for synthesizing more complex molecules. Its reactive chloromethyl group allows for further functionalization through nucleophilic substitution reactions, enabling the creation of diverse derivatives that may possess enhanced biological activities or novel properties .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth through apoptosis induction mechanisms involving mitochondrial dysfunction.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via ROS generation |
| MCF-7 | 12 | Inhibition of cell cycle |
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial properties of the compound against Mycobacterium tuberculosis. The study found that derivatives of this compound exhibited promising antimicrobial activity with low cytotoxicity towards human cells.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 1.35 | >100 |
| Compound B | 1.75 | >80 |
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is primarily based on its ability to interact with specific molecular targets in biological systems. These interactions can include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate the activity of specific receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting the normal function of nucleic acids and affecting gene expression.
Comparison with Similar Compounds
4-Chloro-2-methylthiopyrimidine: A related compound with similar structural features but lacking the chloromethyl and carboxylate ester groups.
2,4-Dichloro-6-methylpyrimidine: Another similar compound used in the synthesis of various pyrimidine derivatives.
Comparison: Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to the presence of both chloro and chloromethyl groups, as well as the carboxylate ester functionality These features confer distinct chemical reactivity and biological activity compared to its analogs
Biological Activity
Methyl 4-chloro-2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, often referred to as LM-1576, is a compound of significant interest in pharmacological research due to its biological activities, particularly in the context of antihyperlipidemic effects. This article provides an in-depth overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis of LM-1576
The synthesis of LM-1576 involves a novel one-pot green chemical synthetic protocol utilizing phosphorus oxychloride (POCl₃) and microwave irradiation. The reaction proceeds through the cyclocondensation of 2-amino-3-carbethoxy-4-(4-chlorophenyl)thiophene with chloroacetonitrile, leading to the formation of the target compound. The synthetic pathway is illustrated as follows:
-
Starting Materials :
- 2-amino-3-carbethoxy-4-(4-chlorophenyl)thiophene
- Chloroacetonitrile
- POCl₃
-
Procedure :
- The mixture is irradiated at 350W for 20 minutes.
- The progress is monitored via thin-layer chromatography (TLC).
- Upon completion, the mixture is cooled and precipitated in ice-water to yield LM-1576.
Antihyperlipidemic Activity
LM-1576 has been evaluated for its antihyperlipidemic properties, showing promising results comparable to established medications like ezetimibe. In preclinical studies, LM-1576 exhibited a significant reduction in lipid levels in animal models. The compound's mechanism was investigated through docking studies with various molecular targets implicated in lipid metabolism, particularly NPC1L1 (Niemann-Pick C1-like 1 protein), which plays a crucial role in cholesterol absorption.
Table 1: Pharmacokinetic Parameters of LM-1576
| Parameter | Value |
|---|---|
| Tmax | 1.5 hours |
| Cmax | 150 ng/mL |
| T½ | 4 hours |
| Kel | 0.173 hr⁻¹ |
The pharmacokinetic profile was determined using high-performance liquid chromatography (HPLC) following oral administration in rabbits at a dosage of 100 mg/kg.
The biological activity of LM-1576 is attributed to its interaction with specific receptors and enzymes involved in lipid metabolism. The docking studies indicated that the compound binds effectively to NPC1L1, inhibiting its function and thereby reducing cholesterol absorption from the intestines.
Case Studies
Several studies have explored the biological effects of thieno[2,3-d]pyrimidine derivatives, including LM-1576:
- Study on Lipid Profiles : A study conducted on rabbits demonstrated a significant decrease in total cholesterol and triglycerides after administration of LM-1576 compared to control groups.
- Comparative Analysis : In comparative studies with other thienopyrimidine derivatives, LM-1576 showed superior antihyperlipidemic activity, highlighting its potential as a therapeutic agent.
Q & A
Q. What interdisciplinary approaches integrate synthesis, computational modeling, and biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
